molecular formula C15H23BrN2O B2944387 4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine CAS No. 1373233-49-8

4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine

Cat. No. B2944387
CAS RN: 1373233-49-8
M. Wt: 327.266
InChI Key: SSDQQRKUQYURHB-UHFFFAOYSA-N
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Description

4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine is a chemical compound with the CAS Number: 1373233-49-8 . It has a molecular weight of 327.26 and its IUPAC name is 4-bromo-N~1~-cyclohexyl-5-propoxy-1,2-benzenediamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23BrN2O/c1-2-8-19-15-10-14 (13 (17)9-12 (15)16)18-11-6-4-3-5-7-11/h9-11,18H,2-8,17H2,1H3 . The molecule contains a total of 43 bonds, including 20 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary aromatic amine, and 1 secondary amine .

Scientific Research Applications

Synthesis and Biological Activity

A study by Güven Kuzey et al. (2020) focused on the synthesis of mono- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arms through the reduction of Schiff bases and subsequent reactions. These compounds exhibited significant antimicrobial activities against various bacteria and fungi. The molecular and crystal structures of selected compounds were determined by X-ray crystallography, illustrating the potential of 4-bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine derivatives in the development of antimicrobial agents (Güven Kuzey et al., 2020).

Chemical Reactions and Molecular Structure

Leonard et al. (1996) explored the efficiency of dibromodiarylselenium(IV) species as sources of positive bromine in various bromination reactions, including bromolactonization and bromocyclization. This study demonstrates the utility of bromine derivatives, like this compound, in complex chemical reactions, offering insights into the regio- and chemoselectivity of bromination processes (Leonard et al., 1996).

Polyimide Synthesis

Yagci et al. (1999) reported on the synthesis of novel aromatic polyimides from a diamine similar to this compound. These polyimides showed high thermal stability and solubility in various solvents, indicating the potential of such bromine-containing diamines in the development of new polymeric materials with desirable thermal and solubility properties (Yagci et al., 1999).

Safety and Hazards

The safety data sheet for 4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine indicates that it should not be released into the environment . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought . It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O/c1-2-8-19-15-10-14(13(17)9-12(15)16)18-11-6-4-3-5-7-11/h9-11,18H,2-8,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDQQRKUQYURHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)NC2CCCCC2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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